Lenvatinib Impurity g

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBISVMLKCDTQGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lenvatinib Impurity G: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Lenvatinib Impurity G, a process-related impurity encountered during the synthesis of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, analytical scientists, and drug development professionals, offering a consolidated resource on the chemical identity, formation pathway, analytical detection, and control strategy for this critical impurity. By synthesizing information from patent literature, analytical studies, and regulatory guidelines, this guide aims to provide a robust framework for understanding and managing Lenvatinib Impurity G, ensuring the final drug substance's purity, safety, and efficacy.

Introduction: The Imperative of Impurity Profiling in Lenvatinib Synthesis

Lenvatinib, marketed as Lenvima®, is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others implicated in oncogenesis and tumor angiogenesis. Its efficacy in treating cancers such as differentiated thyroid carcinoma and renal cell carcinoma is well-established.

The synthetic route to complex molecules like Lenvatinib is a multi-step process where the potential for impurity formation is ever-present. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1][2][3] An uncharacterized or poorly controlled impurity can pose significant risks, potentially impacting the safety and efficacy of the active pharmaceutical ingredient (API). This guide focuses on a specific process-related impurity, Lenvatinib Impurity G, providing the technical detail necessary for its identification, analysis, and control.

Chemical Identity and Physicochemical Properties of Lenvatinib Impurity G

Lenvatinib Impurity G is identified in patent literature as a key process-related impurity.[4] Its formation is linked to the synthesis of a primary intermediate in the Lenvatinib manufacturing process.

IUPAC Name: Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate[4]

Structure:

Note on Nomenclature: It is critical to note that the designation "Impurity G" can be inconsistent across different commercial suppliers of pharmaceutical standards. While this guide adheres to the definition found within detailed patent literature[4], some catalogues may assign "Impurity G" to a different, non-chlorinated analogue of Lenvatinib.

The physicochemical properties of an impurity are paramount for developing effective analytical and purification methods. While extensive experimental data for Lenvatinib Impurity G is not publicly available, the following table summarizes its known and calculated attributes.

| Property | Value | Source / Method |

| Molecular Formula | C₁₈H₁₅ClN₂O₄ | Patent CN107305202B[4] |

| Molecular Weight | 358.78 g/mol | Calculated |

| CAS Number | Not explicitly assigned in public literature | N/A |

| Appearance | Likely a solid powder | Inference from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and Methanol. | Inference from structural analogues |

Genesis of Impurity G: A Process-Related Perspective

Understanding the formation pathway of an impurity is the cornerstone of developing an effective control strategy. Lenvatinib Impurity G is a process-related impurity that arises during the synthesis of the Lenvatinib API. Specifically, it is an unreacted starting material or a byproduct from a key coupling step.

The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . However, the direct precursor to the carboxamide, the methyl ester form, is often used in earlier synthetic stages.

Lenvatinib Impurity G is formed from the reaction between Methyl 4-chloro-7-methoxyquinoline-6-carboxylate and 4-Amino-3-chlorophenol .[3] This reaction forms the core ether linkage of the molecule. If this intermediate is not fully converted to the corresponding amide (LVTN-1) before the final urea formation step, or if the starting ester is carried over, it will persist as an impurity in the final API.

The following diagram illustrates this critical formation step in the broader context of Lenvatinib synthesis.

Causality and Control: The presence of Impurity G is directly linked to the efficiency of the amidation step that converts the methyl ester to the primary amide (LVTN-1). Incomplete reaction or inadequate purification at this stage will lead to the carry-over of Impurity G into the final API. Therefore, a robust control strategy must focus on optimizing the amidation reaction conditions and implementing a validated analytical method to ensure the intermediate's purity before proceeding to the final synthetic step.

Analytical Methodology for Identification and Quantification

A validated, stability-indicating chromatographic method is essential for the reliable detection and quantification of Lenvatinib Impurity G. While a specific monograph method for this impurity is not published, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed based on established methods for Lenvatinib and its related substances.[5][6][7][8][9]

The following protocol outlines a scientifically sound approach for the separation and quantification of Impurity G.

Recommended HPLC Protocol

Principle: This method utilizes a gradient elution RP-HPLC with UV detection to separate Lenvatinib from its process-related impurities, including the less polar methyl ester, Impurity G. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable runtime.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 Column (e.g., Sunfire™ C18, 150 mm x 4.6 mm, 5 µm) | Provides excellent retention and resolution for the moderately non-polar Lenvatinib and its analogues.[6] |

| Mobile Phase A | 10 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid) | Provides good peak shape and is mass spectrometry compatible. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient Program | Time (min) | % B |

| 0.0 | 30 | |

| 20.0 | 70 | |

| 25.0 | 70 | |

| 25.1 | 30 | |

| 30.0 | 30 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Detection Wavelength | 246 nm | Lenvatinib and its structurally related impurities exhibit significant absorbance at this wavelength.[7] |

| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Lenvatinib Impurity G in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the Lenvatinib API sample in the diluent to a final concentration of 1 mg/mL.

-

Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

System Suitability:

-

The system must meet predefined criteria for parameters such as theoretical plates, tailing factor for the main Lenvatinib peak, and resolution between Lenvatinib and Impurity G.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical process for controlling Lenvatinib Impurity G.

Regulatory Perspective and Control Strategy

The control of impurities is a critical component of any new drug application. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1]

-

Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Lenvatinib (24 mg), this threshold is typically 0.05%.

-

Identification Threshold: The level at which the structure of an impurity must be confirmed. This is typically 0.10% or 1.0 mg per day intake, whichever is lower.

-

Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This is typically 0.15% or 1.0 mg per day intake.

Control Strategy: A robust control strategy for Lenvatinib Impurity G should be multi-faceted:

-

Process Control: Optimize the amidation reaction to ensure complete conversion of the methyl ester intermediate. This includes monitoring reaction time, temperature, and reagent stoichiometry.

-

Intermediate Specification: Establish a strict acceptance criterion for Impurity G in the LVTN-1 intermediate before it is used in the final manufacturing step.

-

Final API Specification: Include Lenvatinib Impurity G as a specified impurity in the final drug substance specification with an acceptance limit not exceeding the qualification threshold (e.g., ≤ 0.15%).

-

Method Validation: The analytical method used for release testing must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, linearity, and robustness.

Conclusion

Lenvatinib Impurity G (Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate) is a critical process-related impurity that requires careful monitoring and control during the manufacture of Lenvatinib. Its origin as a synthetic intermediate underscores the importance of process optimization and in-process controls. By employing a validated, stability-indicating HPLC method and setting appropriate specifications based on regulatory guidelines, drug manufacturers can ensure that this impurity is effectively limited in the final API, thereby safeguarding the quality, safety, and efficacy of the Lenvatinib drug product.

References

-

ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency, October 2006. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

- HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

-

Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate, August 2025. [Link]

-

Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. International Journal of Pharmaceutical Research and Development, 2024. [Link]

-

Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. International Journal of Pharmacy and Biological Sciences, 2020. [Link]

-

Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Current Applied Polymer Science, 2022. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. 6-Quinolinecarboxylic acid, 4-(4-amino-3-chlorophenoxy)-7-methoxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmagrowthjournal.com [pharmagrowthjournal.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. iajps.com [iajps.com]

The Unintended Pathway: A Technical Guide to the Synthesis of Lenvatinib Impurity G

This in-depth technical guide provides a comprehensive examination of the synthesis pathway for Lenvatinib Impurity G, a critical related substance in the manufacturing of the multi-kinase inhibitor, Lenvatinib. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings and causal logic behind the formation of this impurity.

Introduction: The Significance of Impurity Profiling

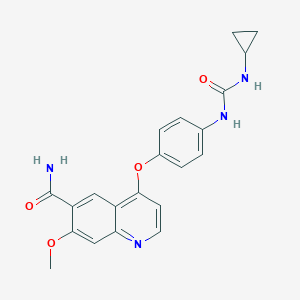

In the landscape of pharmaceutical manufacturing, the adage "the process is the product" holds profound truth. The intricate multi-step synthesis of an Active Pharmaceutical Ingredient (API) like Lenvatinib inevitably presents opportunities for the formation of structurally similar byproducts. These impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. Lenvatinib Impurity G, chemically identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide [1][2], stands as a key process-related impurity. Its structure is notably similar to Lenvatinib, differing only by the absence of a chlorine atom on the phenoxy ring[1][2][3]. Understanding its genesis is paramount for developing robust control strategies and ensuring the quality of Lenvatinib.

This guide will elucidate the most probable synthetic origin of Lenvatinib Impurity G, drawing parallels with the established manufacturing process of Lenvatinib itself. We will explore the key starting materials, reaction mechanisms, and process parameters that can lead to its formation.

Part 1: Structural Elucidation and Proposed Genesis

The definitive structure of Lenvatinib Impurity G provides the foundational clue to its synthetic origin. As a de-chloro analog of the parent drug, its formation is almost certainly tied to the presence of an unchlorinated precursor during the primary synthesis.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| Lenvatinib | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | 417716-92-8 | C₂₁H₁₉ClN₄O₄ | 426.85 g/mol |

| Impurity G | 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide | 417714-14-8 | C₂₁H₂₀N₄O₄ | 392.41 g/mol |

The diagram below illustrates this divergent pathway.

Caption: Divergent synthesis pathways for Lenvatinib and Impurity G.

The critical nexus for the formation of Impurity G is the purity of the key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . If this intermediate is contaminated with its unchlorinated counterpart, 1-(4-hydroxyphenyl)-3-cyclopropylurea , both will compete in the subsequent coupling reaction, leading to a mixture of Lenvatinib and Impurity G in the final product.

Part 2: The Synthesis Pathway of Lenvatinib Impurity G

The synthesis of Impurity G can be described as a "shadow" synthesis that runs parallel to the main Lenvatinib production. It follows the same chemical logic and reaction types.

Step 1: Formation of the Unchlorinated Urea Intermediate

The journey begins with the synthesis of the key unchlorinated precursor, 1-(4-hydroxyphenyl)-3-cyclopropylurea. This process itself mirrors the synthesis of the chlorinated version.

-

Carbamate Formation: 4-Aminophenol (the unchlorinated analog of 4-amino-3-chlorophenol) is reacted with a chloroformate, typically phenyl chloroformate, in the presence of a mild base like pyridine. This forms a phenyl carbamate intermediate. The rationale for using a phenyl carbamate is to create a stable, yet reactive, intermediate that can be readily displaced by the desired amine in the next step.

-

Urea Formation: The resulting carbamate is then reacted with cyclopropylamine. The more nucleophilic cyclopropylamine displaces the phenoxy group to form the stable urea linkage, yielding 1-(4-hydroxyphenyl)-3-cyclopropylurea.

Sources

The Analytical Gauntlet: A Deep Dive into the Characterization of Lenvatinib Impurity G by NMR and Mass Spectrometry

Foreword: The Imperative of Purity in Modern Therapeutics

In the realm of targeted cancer therapy, Lenvatinib, a multi-kinase inhibitor, stands as a significant armament against various malignancies, including thyroid and hepatocellular carcinomas. Its efficacy, however, is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can have profound implications for safety and therapeutic outcome. Regulatory bodies worldwide, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at levels of 0.1% or higher.[1][2] This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of a critical Lenvatinib process impurity and potential degradant: Lenvatinib Impurity G. Our focus will be on the application of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing not just the 'how,' but the critical 'why' behind the analytical strategy.

Unveiling the Subject: The Identity of Lenvatinib Impurity G

Lenvatinib Impurity G is identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide . A comparative analysis of its structure with that of the active pharmaceutical ingredient (API), Lenvatinib, reveals a singular yet critical difference: the absence of a chlorine atom on the phenoxy ring. This seemingly minor modification necessitates a full structural confirmation to understand its potential origins and to ensure it is adequately controlled in the final drug product.

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| Lenvatinib | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | C21H19ClN4O4 | 426.85 g/mol |

| Lenvatinib Impurity G | 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide | C21H20N4O4 | 392.41 g/mol |

Table 1: Comparison of Physicochemical Properties of Lenvatinib and Lenvatinib Impurity G.[3][4][5]

The genesis of Impurity G can be traced to the synthetic route of Lenvatinib, potentially arising from the use of starting materials lacking the chlorine substituent or as a degradation product under specific stress conditions. A Chinese patent, CN107305202B, identifies this des-chloro analog as a significant degradation impurity, underscoring the importance of its characterization.[2]

The Analytical Blueprint: A Symbiotic Approach with NMR and MS

The structural elucidation of a pharmaceutical impurity is akin to solving a molecular puzzle. No single technique provides all the answers. Instead, we rely on the synergistic power of multiple analytical methods. For Lenvatinib Impurity G, our primary tools are NMR and MS.

Caption: Workflow for the Characterization of Lenvatinib Impurity G.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry serves as our initial foray into the structural analysis, providing a precise molecular weight and invaluable fragmentation data that acts as a roadmap for the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of Lenvatinib Impurity G and confirm its elemental composition.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the isolated Impurity G (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode, as the basic nitrogen atoms in the quinoline and urea moieties are readily protonated.

-

Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu).

-

Data Processing: Determine the monoisotopic mass of the protonated molecule ([M+H]^+) and utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.

Expected Data and Interpretation

For Lenvatinib Impurity G (C21H20N4O4), the expected monoisotopic mass of the neutral molecule is 392.1485 Da. In positive ESI mode, we anticipate the detection of the protonated molecule ([M+H]^+) at an m/z of 393.1558 . High-resolution mass spectrometry should confirm this mass with an accuracy of <5 ppm, providing strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Objective: To elicit characteristic fragmentation of Impurity G, providing insights into its substructures and confirming the absence of the chlorine atom.

Methodology:

-

Precursor Ion Selection: Isolate the ([M+H]^+) ion of Impurity G (m/z 393.16) in the quadrupole.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Fragment Ion Analysis: Acquire the product ion spectrum, which displays the m/z values of the resulting fragment ions.

Predicted Fragmentation Pathway of Lenvatinib Impurity G

The fragmentation of Impurity G is predicted to mirror that of Lenvatinib, with key losses associated with the cyclopropylurea moiety and cleavages around the ether linkage. The primary difference will be the mass of the fragments containing the phenoxy group, which will be 34 Da lighter due to the absence of chlorine.

Caption: Predicted MS/MS Fragmentation of Lenvatinib Impurity G.

-

Loss of the Cyclopropyl Isocyanate Moiety: A characteristic fragmentation of urea-containing compounds is the loss of the isocyanate group. For Impurity G, this would involve the loss of cyclopropyl isocyanate (C4H5NO), resulting in a fragment ion.

-

Cleavage of the Ether Bond: Scission of the ether linkage is another prominent fragmentation pathway, leading to the formation of ions corresponding to the quinoline and the phenoxyurea portions of the molecule.

A comparison with the known fragmentation of Lenvatinib, which shows a prominent fragment at m/z 370 (corresponding to the loss of the cyclopropylamine group from the protonated molecule), would reveal a corresponding fragment at m/z 336 for Impurity G.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula and pieces of the puzzle, NMR spectroscopy allows us to assemble the complete picture, defining the precise connectivity of atoms and their spatial relationships.

Experimental Protocol: 1D and 2D NMR

Objective: To obtain a complete set of ¹H and ¹³C NMR data for Lenvatinib Impurity G and to establish the connectivity between atoms through 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for achieving the necessary resolution to distinguish between the numerous signals in the aromatic region.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the isolated Impurity G (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical for ensuring sample solubility and avoiding overlapping signals with the analyte.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This experiment will reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling patterns (neighboring protons).

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Spectral Interpretation: A Comparative Analysis

¹H NMR:

-

Aromatic Region: The most significant changes will be observed in the signals corresponding to the protons on the phenoxy ring. In Lenvatinib, the proton ortho to the chlorine atom will exhibit a distinct chemical shift and coupling pattern. In Impurity G, the absence of the electron-withdrawing chlorine atom will cause an upfield shift of the adjacent proton signals. The splitting patterns will also simplify due to the change in the substitution pattern.

-

Other Regions: The signals for the quinoline ring, the methoxy group, the cyclopropyl group, and the amide and urea protons are expected to be very similar to those of Lenvatinib, with only minor shifts due to the long-range electronic effect of removing the chlorine atom.

¹³C NMR:

-

Aromatic Region: The carbon atoms of the phenoxy ring will show the most pronounced differences. The carbon atom that was previously bonded to the chlorine in Lenvatinib will experience a significant upfield shift in the spectrum of Impurity G. The chemical shifts of the other carbons in this ring will also be altered, albeit to a lesser extent.

-

Other Regions: The chemical shifts of the carbons in the quinoline and cyclopropyl moieties should remain largely unchanged.

2D NMR: The HMBC spectrum will be instrumental in confirming the overall structure. For instance, correlations from the proton on the ether-linked carbon of the phenoxy ring to the carbons of the quinoline ring will definitively establish the connectivity of the two main fragments.

Data Synthesis and Structural Confirmation

The culmination of this analytical endeavor is the integration of all the data to build an unassailable case for the structure of Lenvatinib Impurity G.

-

HRMS provides the elemental composition (C21H20N4O4).

-

MS/MS reveals fragmentation patterns consistent with the proposed structure, notably the absence of chlorine-containing fragments that are characteristic of Lenvatinib.

-

¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons. A side-by-side comparison with the spectra of Lenvatinib highlights the specific changes in the phenoxy ring, consistent with the replacement of a chlorine atom with a hydrogen atom.

-

2D NMR (COSY, HSQC, HMBC) confirms the atomic connectivity, leaving no ambiguity in the final structure.

By meticulously following this multi-technique approach, we can confidently characterize Lenvatinib Impurity G as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. This detailed structural information is paramount for developing robust analytical methods for its quantification, for setting appropriate specification limits in the drug product, and ultimately, for ensuring the safety and efficacy of Lenvatinib for the patients who depend on it.

References

-

A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. [Link]

-

Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]

- HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (2017).

-

Lenvatinib Impurity G. Quality Control Chemicals (QCC). [Link]

-

Lenvatinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. Pharmaffiliates. [Link]

Sources

- 1. Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Lenvatinib Impurity F | C21H18ClN3O5 | CID 22936749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-cyclopropyl-7-methoxyquinoline-6-carboxamide|BLD Pharm [bldpharm.com]

- 6. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Spectroscopic Data of Lenvatinib Impurity G

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib, a multi-kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers. As with any pharmaceutical compound, the rigorous identification and characterization of impurities are paramount to ensure its safety and efficacy. This guide provides a comprehensive analysis of the spectroscopic data for a significant impurity, Lenvatinib Impurity G. Due to the proprietary nature of specific experimental data, this guide utilizes expertly predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, grounded in established principles of NMR spectroscopy and analysis of structurally analogous compounds. We will delve into the structural elucidation, the rationale behind spectroscopic methodologies, and a detailed interpretation of the predicted spectra, offering a robust framework for the analysis of this and similar pharmaceutical impurities.

Introduction: The Imperative of Impurity Profiling in Lenvatinib

Lenvatinib's mechanism of action, targeting multiple receptor tyrosine kinases, underscores the precision required in its chemical composition.[1][2] Impurities, which can arise during synthesis or degradation, have the potential to alter the drug's therapeutic window or introduce unforeseen toxicities. Therefore, a thorough understanding of the structure and properties of each significant impurity is a regulatory and scientific necessity. This guide focuses on Lenvatinib Impurity G, a compound identified in the manufacturing process of Lenvatinib.

Structural Elucidation of Lenvatinib Impurity G

Based on publicly available patent literature, Lenvatinib Impurity G has been identified as methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate .[3] This structure represents a variation from the parent Lenvatinib molecule, notably the absence of the cyclopropylurea moiety and the presence of a methyl ester at the 6-position of the quinoline ring.

Below is a diagram of the chemical structure of Lenvatinib Impurity G, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of Lenvatinib Impurity G.

Experimental Protocol: NMR Spectroscopic Analysis

While the specific experimental parameters used to generate the reference spectra for Lenvatinib Impurity G are not publicly detailed, a standard and robust protocol for the analysis of such a small molecule would follow these steps. This self-validating methodology ensures reproducibility and accuracy.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the impurity, and its high boiling point ensures sample stability. Furthermore, it allows for the observation of exchangeable protons, such as those of the amino group.

-

Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is optimal for ¹H NMR, providing a good signal-to-noise ratio. For ¹³C NMR, a more concentrated sample (20-30 mg) is preferable due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, is recommended for achieving optimal signal dispersion, which is crucial for resolving complex spin systems in the aromatic regions.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Acquisition Time: Approximately 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A 1-2 second delay between pulses allows for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is used.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

-

3.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted ¹H and ¹³C NMR data for Lenvatinib Impurity G, based on established chemical shift principles and data from analogous structures.

4.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.80 | s | - | 1H | H-5 |

| 2 | ~8.60 | d | ~5.0 | 1H | H-2 |

| 3 | ~7.90 | s | - | 1H | H-8 |

| 4 | ~7.40 | d | ~2.5 | 1H | H-2' |

| 5 | ~7.20 | dd | ~8.5, 2.5 | 1H | H-6' |

| 6 | ~7.00 | d | ~8.5 | 1H | H-5' |

| 7 | ~6.80 | d | ~5.0 | 1H | H-3 |

| 8 | ~5.50 | br s | - | 2H | -NH₂ |

| 9 | ~4.00 | s | - | 3H | 7-OCH₃ |

| 10 | ~3.90 | s | - | 3H | Ester -OCH₃ |

4.2. Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 6.5-9.0 ppm): The signals in this region are characteristic of the protons on the quinoline and phenoxy rings.

-

The downfield singlets at ~8.80 and ~7.90 ppm are assigned to H-5 and H-8 of the quinoline ring, respectively. Their deshielded nature is due to the anisotropic effect of the fused aromatic system and the influence of the adjacent electron-withdrawing ester group.

-

The pair of doublets at ~8.60 and ~6.80 ppm with a coupling constant of ~5.0 Hz are characteristic of the H-2 and H-3 protons on the pyridine ring of the quinoline system, showing a typical ortho-coupling.

-

The three protons on the chlorophenoxy ring appear as a distinct spin system. The doublet at ~7.40 ppm (H-2') is ortho to the ether linkage and meta to the chlorine. The doublet of doublets at ~7.20 ppm (H-6') is ortho to the amino group and meta to the ether linkage. The doublet at ~7.00 ppm (H-5') is ortho to both the chlorine and the amino group.

-

-

Amino Protons (δ ~5.50 ppm): The broad singlet at ~5.50 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. The broadness of the signal is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange.

-

Methoxy and Methyl Ester Protons (δ 3.9-4.0 ppm): The two sharp singlets at ~4.00 and ~3.90 ppm, each integrating to three protons, are assigned to the methoxy group on the quinoline ring and the methyl group of the ester, respectively.

4.3. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Signal | Predicted δ (ppm) | Assignment |

| 1 | ~166.0 | C=O (Ester) |

| 2 | ~160.0 | C-4 |

| 3 | ~155.0 | C-7 |

| 4 | ~150.0 | C-1' |

| 5 | ~148.0 | C-8a |

| 6 | ~145.0 | C-4' |

| 7 | ~130.0 | C-5 |

| 8 | ~128.0 | C-2' |

| 9 | ~125.0 | C-6 |

| 10 | ~122.0 | C-3' |

| 11 | ~120.0 | C-6' |

| 12 | ~118.0 | C-5' |

| 13 | ~115.0 | C-4a |

| 14 | ~105.0 | C-8 |

| 15 | ~100.0 | C-3 |

| 16 | ~56.0 | 7-OCH₃ |

| 17 | ~52.0 | Ester -OCH₃ |

4.4. Interpretation of Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~166.0 ppm): The signal in the most downfield region is assigned to the carbonyl carbon of the methyl ester group.

-

Aromatic Carbons (δ 100-160 ppm): The twelve signals in this range correspond to the carbons of the quinoline and phenoxy rings. The chemical shifts are influenced by the attached heteroatoms (N, O, Cl) and functional groups. Carbons directly attached to oxygen (C-4, C-7, C-1') and nitrogen (C-8a) are expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3') will also be in the downfield region.

-

Aliphatic Carbons (δ 50-60 ppm): The two signals in the upfield region are assigned to the carbon atoms of the two methoxy groups. The chemical shift of methoxy carbons typically appears in this range.

Conclusion and Best Practices

This guide provides a detailed framework for the spectroscopic analysis of Lenvatinib Impurity G, identified as methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate. While based on predicted data, the presented methodologies and interpretations are rooted in fundamental principles of NMR spectroscopy and serve as a valuable resource for researchers in drug development and quality control.

For definitive structural confirmation, it is imperative to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, which would unequivocally establish the connectivity of the molecule. High-resolution mass spectrometry (HRMS) is also essential for confirming the elemental composition. By adhering to the rigorous experimental protocols outlined and utilizing the interpretive guidance provided, scientists can confidently characterize this and other related impurities, ensuring the quality and safety of Lenvatinib.

References

- CN107305202B. HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

-

Lenvatinib. PubChem, National Center for Biotechnology Information. [Link]

-

Introduction to NMR Spectroscopy. LibreTexts Chemistry. [Link]

-

Interpreting NMR Spectra. James Ashenhurst, Master Organic Chemistry. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide on the Potential Formation Mechanisms of Lenvatinib Impurity G

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of the potential formation mechanisms of Lenvatinib Impurity G, a critical process-related and degradation impurity. By elucidating the synthetic and degradative pathways that may lead to the formation of this impurity, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to control and mitigate its presence in Lenvatinib drug substance and product. This document delves into the underlying chemistry of potential formation routes, proposes experimental designs for mechanism verification, and discusses analytical strategies for monitoring and control, thereby supporting the development of a robust manufacturing process and ensuring patient safety.

Introduction to Lenvatinib and the Significance of Impurity Profiling

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor α, and the RET and KIT proto-oncogenes.[1] Its mechanism of action involves the inhibition of tumor angiogenesis and cell proliferation.[1]

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities.[3] Lenvatinib Impurity G, structurally similar to the parent molecule but lacking a key chlorine substituent, presents a unique challenge in both synthesis and stability.

Lenvatinib and Lenvatinib Impurity G: A Structural Comparison

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Key Structural Difference |

| Lenvatinib | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | C21H19ClN4O4 | 426.85 g/mol | Presence of a chlorine atom on the phenoxy ring |

| Lenvatinib Impurity G | 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide | C21H20N4O4 | 392.41 g/mol | Absence of the chlorine atom on the phenoxy ring |

Potential Formation Mechanisms of Lenvatinib Impurity G

The formation of Lenvatinib Impurity G can be postulated through two primary routes: as a process-related impurity arising from the synthesis of Lenvatinib, or as a degradation product formed during the manufacturing process or on storage.

Synthetic Pathway: Incomplete Chlorination or Presence of Unchlorinated Starting Material

One of the plausible synthetic routes to Lenvatinib involves the coupling of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with a cyclopropyl isocyanate precursor.[4] The formation of Impurity G via this pathway could be attributed to the presence of an unchlorinated analogue of the starting material.

The key intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, is synthesized in a multi-step process. If the chlorination step of a precursor aromatic ring is incomplete, or if the starting material contains the unchlorinated analogue, this impurity will be carried through the subsequent synthetic steps, ultimately leading to the formation of Lenvatinib Impurity G.

Caption: Synthetic pathway leading to Lenvatinib Impurity G.

-

Starting Material Analysis: Develop and validate a highly sensitive analytical method (e.g., HPLC-UV/MS) to detect and quantify the unchlorinated analogue in the starting materials and key intermediates.

-

Spiking Study: Intentionally spike the synthesis with a known amount of the unchlorinated precursor and monitor the formation of Lenvatinib Impurity G throughout the process.

-

Process Optimization: Optimize the chlorination reaction conditions (e.g., temperature, reaction time, stoichiometry of chlorinating agent) to minimize the formation of the unchlorinated precursor.

Degradation Pathway: Reductive Dechlorination

Forced degradation studies have shown that Lenvatinib is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis.[5][6][7] The formation of Impurity G as a degradant could occur through a reductive dechlorination mechanism.

The chlorine atom on the phenoxy ring of Lenvatinib is an electron-withdrawing group. Under certain conditions, such as the presence of a reducing agent or exposure to specific types of stress (e.g., photolytic, catalytic), this chlorine atom could be removed and replaced by a hydrogen atom.

Caption: Degradation pathway to Lenvatinib Impurity G.

-

Forced Degradation Studies: Conduct comprehensive forced degradation studies on Lenvatinib under various stress conditions as per ICH Q1A(R2) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[8]

-

Reductive Stress: Specifically include conditions that favor reductive dechlorination, such as the presence of reducing agents (e.g., sodium bisulfite, thiourea) or metal catalysts (e.g., palladium on carbon with a hydrogen source).

-

Mechanistic Probes: Utilize radical scavengers in photolytic degradation studies to investigate the potential involvement of radical mechanisms in the dechlorination process.

-

Isotope Labeling Studies: Synthesize a deuterated version of Lenvatinib at the position of the chlorine atom and monitor the formation of the deuterated Impurity G under stress conditions to confirm the replacement of chlorine with hydrogen.

Analytical Strategies for Detection and Quantification

A robust analytical method is essential for the detection and quantification of Lenvatinib Impurity G. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[3]

Key HPLC Method Parameters:

| Parameter | Recommended Conditions | Rationale |

| Column | C18, Phenyl-Hexyl | Provides good retention and selectivity for Lenvatinib and its impurities. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). | Allows for the separation of impurities with a wide range of polarities. |

| Detection | UV at an appropriate wavelength (e.g., 245 nm) and/or Mass Spectrometry. | UV provides quantitative information, while MS provides structural confirmation. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical HPLC. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

Control Strategies

Based on the elucidated formation mechanisms, the following control strategies can be implemented:

-

Control of Starting Materials: Implement stringent specifications for starting materials and intermediates to limit the content of the unchlorinated precursor.

-

Process Optimization: Optimize the synthetic process to minimize the formation of process-related impurities.

-

Purification: Develop an effective purification method (e.g., crystallization, chromatography) to remove Lenvatinib Impurity G from the final API.

-

Storage and Handling: Store the drug substance and drug product under controlled conditions to minimize degradation. This includes protection from light and reactive substances.

-

Packaging: Utilize appropriate packaging that protects the drug product from environmental factors that could lead to degradation.

Conclusion

The formation of Lenvatinib Impurity G is a critical quality attribute that requires careful consideration during the development and manufacturing of Lenvatinib. By understanding the potential synthetic and degradation pathways, and by implementing robust analytical and control strategies, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of this important anti-cancer medication. Further investigation into the specific conditions that promote the formation of this impurity will enable the development of a more robust and well-controlled manufacturing process.

References

- Vertex AI Search. Unique Metabolic Pathway of [(14)C]lenvatinib After Oral Administration to Male Cynomolgus Monkey - PubMed.

- Vertex AI Search. Oxidative Metabolic Pathway of Lenvatinib Mediated by Aldehyde Oxidase - PlumX.

- Vertex AI Search. Synthesis Methods of Lenvatinib Mesylate API - Qingmu Pharmaceutical.

- Vertex AI Search. Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry | Request PDF - ResearchGate.

- Vertex AI Search. Result from stress degradation study of Lenvatinib - ResearchGate.

- Vertex AI Search. UPLC method for stable simultaneous estimation of dasatinib and lenvatinib.

- Vertex AI Search. Lenvatinib - StatPearls - NCBI Bookshelf - NIH.

- Vertex AI Search. Lenvatinib Impurities and Related Compound - Veeprho.

- Vertex AI Search. Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts | Request PDF - ResearchGate.

- Vertex AI Search. Lenvatinib-impurities - Pharmaffiliates.

- Vertex AI Search. Australian Public Assessment Report for Lenvatinib mesilate - Therapeutic Goods Administration (TGA).

- Vertex AI Search. Lenvatinib synthesis - ChemicalBook.

- Vertex AI Search. Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap.

- Vertex AI Search. (PDF) New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk drug and pharmaceutical dosage forms - ResearchGate.

- Vertex AI Search. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics.

- Vertex AI Search. Lenvatinib Impurities - SynZeal.

- Vertex AI Search. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed.

- Vertex AI Search. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study - Bentham Science Publisher.

- Vertex AI Search. Lenvatinib Impurity G - Quality Control Chemicals (QCC).

- Vertex AI Search. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents.

- Vertex AI Search. Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards.

Sources

- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. UPLC method for stable simultaneous estimation of dasatinib and lenvatinib. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Forced Degradation Studies and the Formation Pathway of Lenvatinib Impurity G

This guide provides a comprehensive exploration of forced degradation studies for Lenvatinib, with a specific focus on the identification, formation, and characterization of Lenvatinib Impurity G. It is intended for researchers, scientists, and drug development professionals seeking to understand the stability profile of this critical oncology drug and to develop robust analytical methods for impurity profiling.

The Imperative of Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a cornerstone of drug development and regulatory submission.[1][2][3] As mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), these studies are designed to intentionally degrade a drug substance or product under conditions more severe than accelerated stability testing.[1][4][5][6] The primary objectives are multifold:

-

Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various environmental stressors.[1][7]

-

Development of Stability-Indicating Methods: To develop and validate analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[2][3]

-

Understanding Molecular Stability: To gain insight into the intrinsic stability of the drug molecule, which informs formulation development, packaging selection, and the establishment of storage conditions and shelf-life.[4]

-

Impurity Characterization: To generate sufficient quantities of degradation products for structural elucidation and toxicological assessment.

The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] A well-designed forced degradation study should aim for a target degradation of 5-20% of the API, as this provides a sufficient amount of degradants for detection and characterization without being excessive.[1][8]

Lenvatinib: A Profile of the Active Pharmaceutical Ingredient

Lenvatinib, marketed as its mesylate salt, is a potent multi-targeted tyrosine kinase inhibitor.[9][10][11] It is a key therapeutic agent for certain types of thyroid, renal, and hepatocellular carcinomas.[12][13] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[10][11]

Chemical Structure of Lenvatinib:

-

IUPAC Name: 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide[10]

-

Molecular Formula: C₂₁H₁₉ClN₄O₄[11]

-

Molecular Weight: 426.85 g/mol [12]

The structure of Lenvatinib, featuring a quinoline core, an ether linkage, a urea moiety, and a chlorinated phenyl ring, presents several potential sites for degradation, which will be explored in the following sections.

Forced Degradation of Lenvatinib: A Pathway to Impurity G

Forced degradation studies on Lenvatinib have revealed its susceptibility to degradation, particularly under hydrolytic conditions.[7][14] While multiple degradation products can form, this guide will focus on a critical impurity: Lenvatinib Impurity G .

Identification and Structure of Lenvatinib Impurity G

-

Chemical Name: 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide

-

CAS Number: 417714-14-8

-

Molecular Formula: C₂₁H₂₀N₄O₄

-

Molecular Weight: 392.41 g/mol

Structurally, Lenvatinib Impurity G is the dechlorinated analogue of the parent drug. The chlorine atom at the C3 position of the phenoxy ring is replaced by a hydrogen atom.

Conditions Favoring the Formation of Impurity G

Lenvatinib Impurity G has been identified as a degradation product under specific stress conditions. A key finding indicates that Lenvatinib mesylate degrades under acidic, basic, and damp heat conditions to form this impurity. This suggests that hydrolysis and thermal stress are the primary drivers for its formation. The susceptibility of Lenvatinib to acid and base hydrolysis has been corroborated in multiple studies, leading to the generation of several degradation products, including Impurity G.[7][14]

Proposed Mechanism of Formation: Reductive Dechlorination

The conversion of Lenvatinib to Impurity G involves a reductive dechlorination reaction. While the precise mechanism under these specific forced degradation conditions is not extensively published, a plausible pathway can be proposed based on established chemical principles.

Under hydrolytic (acidic or basic) and thermal stress, the ether linkage in Lenvatinib can be susceptible to cleavage. However, the formation of Impurity G points towards a direct dechlorination of the aromatic ring. This can occur through a nucleophilic substitution reaction where a hydride ion (H⁻) replaces the chlorine atom. The source of the hydride can be from the solvent or other excipients present in a formulation, especially under elevated temperatures.

Alternatively, a free radical mechanism could be at play, particularly under thermal and photolytic stress, although Impurity G is more strongly linked to hydrolytic and thermal conditions. In this scenario, homolytic cleavage of the C-Cl bond would generate an aryl radical, which then abstracts a hydrogen atom from the surrounding medium to form the dechlorinated impurity.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce the formation of Lenvatinib Impurity G and other degradation products. It is crucial to run a control sample (unstressed) in parallel for accurate comparison.

General Preparation

-

Stock Solution: Prepare a stock solution of Lenvatinib mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) for stress studies.

Acid Hydrolysis

-

To 1 mL of the Lenvatinib working solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

-

Dilute to a final volume with the mobile phase for analysis.

Base Hydrolysis

-

To 1 mL of the Lenvatinib working solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

-

Incubate the mixture at 60°C for 8 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

-

Dilute to a final volume with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the Lenvatinib working solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for 48 hours, protected from light.

-

Dilute to a final volume with the mobile phase for analysis.

Thermal Degradation (Damp Heat)

-

Place the Lenvatinib drug substance in a stability chamber maintained at 80°C and 75% relative humidity for 7 days.

-

For solution state, reflux the Lenvatinib working solution at 80°C for 48 hours.

-

After exposure, dissolve the solid sample or cool the solution and dilute to a final concentration with the mobile phase for analysis.

Photostability Testing

-

Expose the Lenvatinib drug substance (as a thin layer) and the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, prepare the samples for analysis by dissolving or diluting with the mobile phase.

Analytical Methodologies for Impurity Detection

A robust, stability-indicating analytical method is paramount for the successful analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.

Example HPLC-UV Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Structural Elucidation using LC-MS/MS

For the definitive identification and structural confirmation of Impurity G and other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the molecular weight and structural features of the impurity can be determined. For Impurity G, a molecular ion corresponding to its molecular weight of 392.41 would be expected, along with a fragmentation pattern consistent with the Lenvatinib core structure but lacking the chlorine isotope signature.

Summary of Degradation Behavior

The following table summarizes the expected degradation of Lenvatinib under various stress conditions, with a focus on the formation of Impurity G.

| Stress Condition | Reagents/Parameters | Expected Degradation | Formation of Impurity G |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Significant Degradation | Observed |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Significant Degradation | Observed |

| Oxidative | 3% H₂O₂, RT | Moderate Degradation | Not typically reported |

| Thermal (Damp Heat) | 80°C, 75% RH | Moderate Degradation | Observed |

| Photolytic | ICH Q1B conditions | Minor to Moderate Degradation | Possible, but less prominent |

Conclusion and Future Perspectives

The forced degradation of Lenvatinib, particularly under hydrolytic and thermal stress, leads to the formation of several degradation products, including the dechlorinated Lenvatinib Impurity G. Understanding the formation pathways of such impurities is not merely an academic exercise; it is a regulatory requirement and a critical component of ensuring drug safety and efficacy.

The protocols and methodologies outlined in this guide provide a robust framework for investigating the stability of Lenvatinib and for the development of stability-indicating analytical methods. Further research into the precise mechanism of dechlorination and the toxicological profile of Impurity G will provide a more complete understanding of Lenvatinib's stability and contribute to the development of even safer and more stable pharmaceutical formulations.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Separation Science and Technology (Vol. 8, pp. 1-33).

-

Tiwari, G., & Patel, P. (2023). LC and Green Chemistry Advancements in Lenvatinib Stability Testing and Environmental Responsibility. LCGC International. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

- Singh, S., et al. (2013). Forced degradation studies: A tool for determination of stability of drugs.

-

Veeprho. (n.d.). 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide Methanesulfonate. [Link]

-

National Cancer Institute. (n.d.). Definition of lenvatinib mesylate - NCI Drug Dictionary. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Pharmaffiliates. (n.d.). Lenvatinib-impurities. [Link]

-

International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

ResearchGate. (2023). Result from stress degradation study of Lenvatinib. [Link]

-

Therapeutic Goods Administration (TGA). (2016). Product Information: Lenvatinib mesilate. [Link]

-

ResearchGate. (2023). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. [Link]

-

Quality Control Chemicals (QCC). (n.d.). Lenvatinib Impurity G. [Link]

-

European Medicines Agency. (2003). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

PubChem. (n.d.). Lenvatinib. [Link]

-

Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 18(5), 458-468. [Link]

-

Patsnap Eureka. (n.d.). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. [Link]

Sources

- 1. Preparation methods of lenvatinib mesylate drug impurities - Eureka | Patsnap [eureka.patsnap.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Lenvatinib Impurities | SynZeal [synzeal.com]

- 4. WO2019016664A1 - An improved process for the preparation of lenvatinib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. BindingDB BDBM50331094 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide::4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide::CHEMBL1289601::E-7080::Lenvatinib mesilate::Lenvima::US11912663, Compound Lenvatinib::US12071408, Example Lenvatinib::lenvatinib [bindingdb.org]

- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Quality Control Chemicals (QCC) [qcchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. data.epo.org [data.epo.org]

- 14. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents [patents.google.com]

In silico toxicity prediction of Lenvatinib Impurity G

An In-Depth Technical Guide to the In Silico Toxicological Assessment of Lenvatinib Impurity G

Introduction & Strategic Imperative

The development of targeted cancer therapies like Lenvatinib, a potent multi-kinase inhibitor, represents a significant advancement in oncology. However, ensuring the safety and purity of such pharmaceuticals is a critical challenge that runs parallel to demonstrating their efficacy. Pharmaceutical impurities, even at trace levels, can pose significant toxicological risks. The rigorous identification, characterization, and toxicological assessment of these impurities are not merely a quality control exercise; they are a fundamental regulatory and ethical obligation.

This guide provides a comprehensive, in-depth walkthrough of the in silico toxicological assessment of a specific process-related impurity, Lenvatinib Impurity G. As a Senior Application Scientist, the perspective offered herein is grounded in the practical application of predictive toxicology models, framed by regulatory expectations and guided by the principles of scientific integrity. We will move beyond a simple procedural checklist to explore the causality behind methodological choices, ensuring a self-validating and robust analytical framework.

Lenvatinib: Mechanism of Action and Clinical Context

Lenvatinib (marketed as Lenvima) is an orally available tyrosine kinase inhibitor that targets the vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4. It also inhibits other kinases implicated in tumorigenesis, including the platelet-derived growth factor (PDGF) receptor alpha (PDGFRα), KIT, and RET proto-oncogenes. This multi-targeted mechanism allows it to simultaneously inhibit tumor angiogenesis and tumor cell proliferation. Its clinical application has been approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The known clinical safety profile of Lenvatinib includes significant side effects such as hypertension, fatigue, diarrhea, and potential hepatotoxicity, which informs the toxicological endpoints of interest when evaluating its impurities.

The Regulatory Landscape of Pharmaceutical Impurities: An Overview of ICH M7

The assessment of impurities is strictly governed by international regulatory guidelines. The most critical of these is the ICH M7(R1) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." This guideline is paramount because mutagenic impurities pose a unique risk, as they can directly damage DNA, leading to mutations that may cause cancer.

ICH M7 establishes a framework for classifying impurities based on their mutagenic potential and prescribes a course of action for their control. A key provision of this guideline is the use of in silico toxicology models for the initial assessment of mutagenicity. Specifically, it mandates a two-pronged computational approach:

-

An expert rule-based methodology .

-

A statistical-based methodology .

Lenvatinib Impurity G: Structure and Rationale for Assessment

Lenvatinib Impurity G is a known process-related impurity. For the purpose of this guide, its chemical structure is represented by the following SMILES (Simplified Molecular-Input Line-Entry System) string: C1=CC(=C(C=C1C(C2=C(C=CC(=C2)F)NC(=O)C3=CNC4=C3C=CC=N4)C5=CC=CC=C5)Cl)NC(=O)NC(C)(C)C

The rationale for its assessment is straightforward: as an impurity in the final drug product, it must be evaluated according to ICH M7 guidelines to ensure it does not pose a mutagenic or carcinogenic risk to the patient.

The Role of In Silico Toxicology: A Paradigm of Predictive Safety Assessment

In silico toxicology leverages computational models to predict the potential toxicity of chemicals based on their structure. This approach offers numerous advantages in drug development:

-

Speed and Cost-Effectiveness: It allows for the rapid screening of numerous chemicals without the need for expensive and time-consuming laboratory experiments.

-

Ethical Considerations: It aligns with the 3Rs principle (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing.

-

Mechanistic Insight: The structural alerts identified by these models can provide valuable insights into the potential mechanisms of toxicity.

This guide will demonstrate how to apply these powerful tools to conduct a robust and regulatory-compliant assessment of Lenvatinib Impurity G.

Foundational Principles of In Silico Toxicology

A credible in silico assessment relies on the intelligent application of well-validated, complementary modeling approaches. Understanding the principles behind these models is essential for interpreting their outputs and making sound scientific judgments.

Mechanistic Alerting: Expert Rule-Based Systems

Expert rule-based systems, such as DEREK Nexus (Lhasa Limited), are knowledge-based systems. They consist of a curated set of structural alerts, which are molecular substructures or patterns known to be associated with specific toxicities. These alerts are derived from a deep well of historical toxicology data and expert human knowledge.

-

Causality: When the system identifies an alert in a query chemical, it provides a mechanistic hypothesis explaining why that substructure is a concern. For example, it might identify an aromatic amine as a potential structural alert for mutagenicity, citing its propensity to undergo metabolic activation to a reactive, DNA-binding species.

-

Trustworthiness: The strength of this approach lies in its transparency and mechanistic plausibility. The output is not just a prediction but a reasoned argument based on established toxicological knowledge.

Statistical Inference: (Q)SAR Methodologies

Statistical-based systems, often referred to as Quantitative Structure-Activity Relationship ((Q)SAR) models, take a different approach. Tools like SARAH Nexus (Lhasa Limited) or the open-source VEGA-QSAR platform analyze a large training set of chemicals with known experimental toxicity data (e.g., thousands of chemicals tested in the Ames assay).

-

Causality: The model learns to associate specific molecular fragments and physicochemical properties with toxicological outcomes through statistical algorithms. When presented with a new chemical, it evaluates its features against the patterns learned from the training set to generate a probabilistic prediction.

-

Trustworthiness: The reliability of a (Q)SAR prediction is highly dependent on the quality and diversity of its training set. These models provide quantitative predictions (e.g., "90% probability of mutagenicity") and are most reliable when the query chemical is structurally similar to the chemicals in the training set.

The Concept of Applicability Domain: Ensuring Predictive Reliability

No model can accurately predict the properties of all chemicals. The "Applicability Domain" (AD) is a critical concept that defines the chemical space in which a model's predictions are considered reliable. For a (Q)SAR model, the AD is determined by the structural and physicochemical properties of the chemicals in its training set. If a query chemical falls outside the AD, the prediction is an extrapolation and must be treated with low confidence. A robust analysis always includes an assessment of the AD.

The Synergy of Complementary Models: A Two-Pillar Approach for Mutagenicity

The ICH M7 guideline's requirement for using both an expert rule-based and a statistical-based model is a masterstroke of risk management. The two approaches have orthogonal strengths and weaknesses:

-

Expert systems excel at identifying well-known mechanisms of toxicity but may fail to flag novel toxicophores not yet encoded in their rule base.

-

Statistical systems can identify potential hazards based on correlations that are not yet mechanistically understood, but they are limited by their training set and may produce false positives or negatives for unique chemical structures.

By requiring agreement from both types of models, the guideline establishes a self-validating system that minimizes the chances of a mutagenic impurity going undetected.

Caption: ICH M7 decision workflow for mutagenicity assessment.

Core Workflow: Mutagenicity Assessment of Lenvatinib Impurity G (ICH M7 Compliance)

This section details the step-by-step protocol for conducting the primary, regulatory-mandated mutagenicity assessment of Lenvatinib Impurity G.

Step 1: Input Preparation

The workflow begins with an unambiguous representation of the molecule.

-

Obtain Chemical Structure: The definitive structure of Lenvatinib Impurity G is required. As previously stated, we will use its SMILES representation: C1=CC(=C(C=C1C(C2=C(C=CC(=C2)F)NC(=O)C3=CNC4=C3C=CC=N4)C5=CC=CC=C5)Cl)NC(=O)NC(C)(C)C.

-

Standardize Structure: Before submitting to any model, it is best practice to process the structure using cheminformatics software (e.g., ChemDraw, MarvinSketch) to neutralize salts, remove counter-ions, and ensure correct tautomeric forms are considered. For this impurity, the structure is a single, neutral molecule, so minimal standardization is needed.

Step 2: Expert Rule-Based Analysis

This step aims to identify any known structural alerts for mutagenicity. We will describe a workflow analogous to using DEREK Nexus.

Protocol:

-

Launch Software: Open the predictive toxicology software suite.

-

Input Structure: Import the standardized SMILES string for Lenvatinib Impurity G into the prediction engine.

-